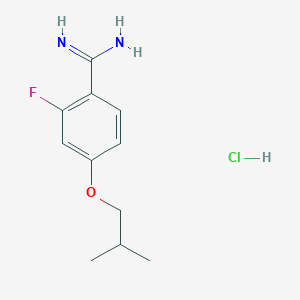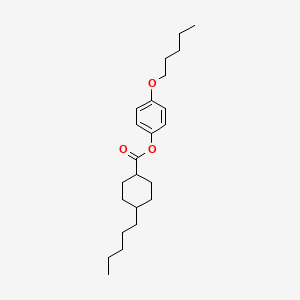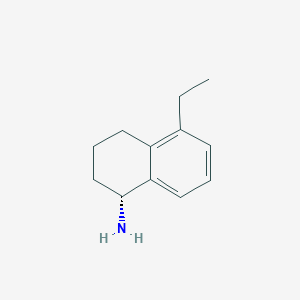
1-Bromo-3-chloro-5-(difluoromethyl)-2-methoxy-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-3-chloro-5-(difluoromethyl)-2-methoxy-benzene: is an organic compound with the molecular formula C8H6BrClF2O It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, difluoromethyl, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-chloro-5-(difluoromethyl)-2-methoxy-benzene typically involves multi-step organic reactions. One common method includes:
Halogenation: Starting with a benzene derivative, bromination and chlorination are performed to introduce the bromine and chlorine atoms at specific positions on the benzene ring.
Methoxylation: The methoxy group is introduced through a reaction with methanol in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3-chloro-5-(difluoromethyl)-2-methoxy-benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Electrophiles: Alkyl halides, acyl chlorides.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
1-Bromo-3-chloro-5-(difluoromethyl)-2-methoxy-benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-3-chloro-5-(difluoromethyl)-2-methoxy-benzene involves its interaction with specific molecular targets. The presence of halogen atoms and the difluoromethyl group can influence its reactivity and binding affinity to various enzymes and receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-chloro-5-(difluoromethyl)benzene: Lacks the methoxy group, making it less versatile in certain reactions.
1-Bromo-3-chloro-2-methoxybenzene: Lacks the difluoromethyl group, affecting its chemical properties and reactivity.
1-Chloro-3-bromo-5-(difluoromethyl)-2-methoxybenzene: Similar structure but different substitution pattern, leading to different reactivity.
Uniqueness
1-Bromo-3-chloro-5-(difluoromethyl)-2-methoxy-benzene is unique due to the combination of its substituents, which confer specific chemical properties and reactivity. The presence of both halogen atoms and the difluoromethyl group makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Properties
Molecular Formula |
C8H6BrClF2O |
|---|---|
Molecular Weight |
271.48 g/mol |
IUPAC Name |
1-bromo-3-chloro-5-(difluoromethyl)-2-methoxybenzene |
InChI |
InChI=1S/C8H6BrClF2O/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,8H,1H3 |
InChI Key |
JOUXYWFNEZHIGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-Bromophenoxy)ethyl]-4-methyl-1H-pyrazole](/img/structure/B12083428.png)
amine](/img/structure/B12083430.png)


![Phenol, 2,6-dimethyl-4-[(2-nitrophenyl)azo]-](/img/structure/B12083436.png)


![2,2-Difluoro-5-iodobenzo[d][1,3]dioxole](/img/structure/B12083452.png)
![N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12083454.png)

![4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine](/img/structure/B12083479.png)
![2-[bis(1-phenylethyl)carbamoyl]benzoic Acid](/img/structure/B12083497.png)
![tert-Butyl 7-(5-iodopyrimidin-4-yl)-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B12083502.png)

